molecular formula C11H8O3 B1624930 2,6-Dihydroxy-1-naphthaldehyde CAS No. 20258-98-4

2,6-Dihydroxy-1-naphthaldehyde

Cat. No.: B1624930
CAS No.: 20258-98-4
M. Wt: 188.18 g/mol
InChI Key: WRBJZNAPDVBCQM-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and an aldehyde group at the 1 position

Scientific Research Applications

2,6-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-1-naphthaldehyde is related to its unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The solvation stabilizes both the ground state and excited state in the enol form, and the medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form .

Safety and Hazards

The compound is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

The vast applications of 2,6-Dihydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This could guide the application of this compound-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxy-1-naphthaldehyde can be achieved through several methods. One common approach involves the oxidation of 2,6-dihydroxynaphthalene using reagents such as potassium permanganate or chromium trioxide. Another method includes the formylation of 2,6-dihydroxynaphthalene using the Reimer-Tiemann reaction, where chloroform and sodium hydroxide are used under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of oxidizing agents and reaction parameters is crucial to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonic acids under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,6-Dihydroxy-1-naphthaldehyde is unique due to the combination of two hydroxyl groups and an aldehyde group on the naphthalene ring. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,6-dihydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-10-9-3-2-8(13)5-7(9)1-4-11(10)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBJZNAPDVBCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470484
Record name 2,6-dihydroxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20258-98-4
Record name 2,6-dihydroxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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